molecular formula C14H20N2O B8469623 2,5-Dimethyl-1-(phenylacetyl)-piperazine

2,5-Dimethyl-1-(phenylacetyl)-piperazine

Cat. No. B8469623
M. Wt: 232.32 g/mol
InChI Key: IFWWNUXLFLRRGI-UHFFFAOYSA-N
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Patent
US08524715B2

Procedure details

Diisopropylethylamine (0.38 ml) was added to a solution of trans-2,5-dimethyl-piperazine (1.50 g), phenyl acetic acid (0.59 g) and HATU (1.55 g) in DMF (10 ml). The reaction mixture was stirred overnight at ambient temperature. The solution was diluted with water, then extracted with ethyl acetate. The organic extracts were dried (MgSO4) then concentrated in vacuo to give the sub-title compound (1.8 g).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
trans-2,5-dimethyl-piperazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH3:10][C@H:11]1[CH2:16][NH:15][C@H:14]([CH3:17])[CH2:13][NH:12]1.[C:18]1([CH2:24][C:25](O)=[O:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.O>[CH3:10][CH:11]1[CH2:16][NH:15][CH:14]([CH3:17])[CH2:13][N:12]1[C:25](=[O:26])[CH2:24][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
trans-2,5-dimethyl-piperazine
Quantity
1.5 g
Type
reactant
Smiles
C[C@@H]1NC[C@H](NC1)C
Name
Quantity
0.59 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
1.55 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1N(CC(NC1)C)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 178.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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